Dual PDH and KGDH Inhibition: Distinct from Single-Target Metabolic Agents
Devimistat uniquely inhibits both the PDH and KGDH complexes simultaneously, a dual-target profile not shared by other clinically investigated metabolic inhibitors. In NCI-H460 lung cancer cells, Devimistat induces inactivating phosphorylation of the PDH E1α subunit via stimulation of PDKs 1 to 4 and rapidly inhibits KGDH function, with both effects confirmed enzymatically [1]. In contrast, dichloroacetate (DCA) indirectly activates PDH by inhibiting PDK isoforms (PDK2 IC50=183 μM, PDK4 IC50=80 μM) but has no direct effect on KGDH activity . Similarly, IACS-010759 potently inhibits mitochondrial Complex I (IC50=1.1 nM in isolated mouse complex I) but does not affect KGDH, leaving glutamine-driven TCA cycle activity intact .
| Evidence Dimension | Enzymatic Targets Inhibited |
|---|---|
| Target Compound Data | PDH (via E1α phosphorylation) and KGDH; dual inhibition |
| Comparator Or Baseline | DCA: PDH indirect activation via PDK inhibition only; IACS-010759: Complex I inhibition only |
| Quantified Difference | Two TCA cycle entry points simultaneously blocked vs. single-node modulation |
| Conditions | NCI-H460 human non-small cell lung cancer cell line; PDK isoform assays |
Why This Matters
This dual blockade uniquely addresses both glycolytic and glutaminolytic carbon inputs into the TCA cycle, a metabolic plasticity that single-target agents cannot overcome.
- [1] Stuart SD, Schauble A, Gupta S, et al. A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process. Cancer & Metabolism. 2014;2:4. View Source
